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Welcome to the Technical Support Center for Good Manufacturing Practice (GMP) audit
findings. This resource is designed for researchers, scientists, and drug development
professionals to effectively navigate and address common compliance issues encountered
during regulatory inspections. Here you will find frequently asked questions (FAQs) and
detailed troubleshooting guides to help you understand, investigate, and resolve GMP
deficiencies.

Frequently Asked Questions (FAQs)

Q1: What are the most common GMP audit findings?

Al: Regulatory agencies like the FDA and EMA frequently cite deficiencies in several key
areas. These often include:

e Inadequate Documentation and Records: This is one of the most frequent findings and can
include missing signatures, incomplete batch records, outdated Standard Operating
Procedures (SOPs), and inaccurate training logs.[1] Poor documentation undermines
traceability and compliance.

o Deficient Investigation of Deviations and Out-of-Specification (OOS) Results: Auditors often
find that deviations are not thoroughly investigated to identify the root cause, or that
Corrective and Preventive Actions (CAPAS) are not implemented or are ineffective.[1]
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e Poorly Implemented CAPA Systems: Issues include corrective actions not being linked to
root causes, delays in implementation, and a lack of effectiveness checks to ensure the
problem has been resolved.[2]

e Inadequate Training: This can range from a lack of documented training for specific job
functions to employees being unaware of GMP requirements.[1] Insufficiently trained
personnel are more prone to errors.

o Data Integrity Issues: This is a critical focus for regulators and includes problems like a lack
of audit trails, shared passwords for electronic systems, and uncontrolled or altered records.

[3]

o Equipment and Facility Deficiencies: Common issues include missed equipment calibration
schedules, inadequate maintenance logs, and unvalidated cleaning processes.[1]

Q2: An auditor has just left our facility with a list of observations (e.g., an FDA Form 483). What
IS our immediate next step?

A2: Your immediate priority is to formulate a clear and timely response. Generally, for an FDA
483, you have 15 business days to respond.[4][5]

e Review and Understand the Observations: Carefully go through each point with your team to
ensure you fully understand the deficiencies cited.[6] If anything is unclear, seek clarification
from the regulatory authority.

e Develop a Corrective and Preventive Action (CAPA) Plan: For each observation, you need to
conduct a root cause analysis to understand why the deficiency occurred. Based on the root
cause, you will develop a plan that includes immediate corrections and long-term preventive
actions.[5]

o Communicate with the Agency: Submit a formal, written response within the specified
timeframe. This response should detail your CAPA plan, including timelines for completion
and the person responsible for each action.[6][7]

Q3: What is a CAPA plan and what should it include?
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A3: CAPA stands for Corrective and Preventive Action. It is a systematic process to investigate
and correct discrepancies (corrective action) and to prevent their recurrence (preventive
action).[8] A robust CAPA plan is a cornerstone of any quality management system. The main
steps are:

« |dentification: Clearly define the problem or non-conformance.
o Evaluation: Assess the potential impact of the issue on product quality and safety.

 Investigation/Root Cause Analysis: Use systematic tools to determine the underlying cause
of the problem.

» Action Plan: Develop a plan outlining the specific corrective and preventive actions to be
taken.

» Implementation: Execute the action plan.

 Verification and Effectiveness Check: After implementation, verify that the actions were
effective in resolving the issue and preventing its recurrence.[9]

o Documentation: Thoroughly document every step of the process.
Q4: How do we conduct a proper root cause analysis (RCA)?

A4: A superficial investigation is a common audit finding. To conduct a thorough RCA, you
should use structured problem-solving tools. Simply stating "human error" is often not sufficient;
you need to understand why the error occurred.[10] Common RCA tools include:

e The 5 Whys: A simple but effective method where you repeatedly ask "Why?" to peel back
the layers of an issue until the root cause is identified.[10]

o Fishbone (Ishikawa) Diagram: This tool helps to brainstorm and categorize potential causes
of a problem into categories such as People, Process, Equipment, Materials, Environment,
and Management.[10]

o Fault Tree Analysis: A top-down deductive failure analysis where a system's failure is traced
back to its root causes.
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The investigation should be a collaborative effort involving a cross-functional team with
expertise in the relevant areas.

Troubleshooting Guides

This section provides detailed guides for addressing specific, common audit findings in a
guestion-and-answer format.

Issue 1: Inadequate Investigation of Out-of-Specification
(OOS) Results

e You asked: "We have an OOS result in our lab, but we suspect it's a lab error. How do we
investigate this properly without ‘testing into compliance'?"

o Troubleshooting Steps: A robust OOS investigation is critical and must be conducted in
phases to avoid the perception of "testing into compliance," which is a serious regulatory
violation.

Phase 1: Laboratory Investigation

o Initial Investigation by Analyst and Supervisor: The first step is a prompt investigation by
the analyst and their supervisor to identify an obvious laboratory error.[11] This should be
guided by a checklist to look for issues such as:

Calculation errors.

Instrument malfunction or incorrect settings.

Errors in sample or standard preparation.[11]

Incorrect use of analytical procedure.

o Hypothesis Testing (If a cause is suspected): If a potential cause is identified, you may
perform hypothesis testing to confirm it. For example, if you suspect a dilution error, you
might re-prepare the sample from the original stock solution.

o Invalidation of the Original Result: Only if a clear, assignable laboratory error is
documented can the original OOS result be invalidated.[11] A retest can then be
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performed. The justification for invalidating the result must be scientifically sound and
thoroughly documented.[11]

Phase 2: Full-Scale Investigation

o If No Laboratory Error is Found: If the initial lab investigation does not identify a clear error,
a full-scale investigation is required, involving the Quality Assurance (QA) unit.[11]

o Manufacturing Process Review: This phase expands the investigation beyond the lab to
the manufacturing process.[11] This includes a review of:

Batch records.

Raw material data.

Equipment logs and calibration records.

Operator training records.

Any deviations that occurred during production.

o Retesting and Resampling: A predefined retesting plan should be part of your SOP. This
may involve retesting the original sample or, in some cases, resampling, although
resampling should be scientifically justified.

o Batch Disposition: The investigation's findings will determine the final disposition of the
batch (e.g., rejection, reprocessing).[11] This decision must be fully documented and
approved by QA.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology
https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology
https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology
https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Phase 1: Laboratory Investigation
(Analyst & Supervisor)

Assignable Lab Error Found?

Phase 2: Full-Scale Investigation
(Involve QA)

Review Manufacturing Process
(Batch Records, Equipment, etc.)

Conduct Root Cause Analysis

Implement CAPA

Close Investigation

Click to download full resolution via product page

Caption: Workflow for investigating an Out-of-Specification (OOS) result.
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Issue 2: Deficiencies in Cleaning Validation

e You asked: "An auditor found our cleaning validation to be inadequate because we only
tested for the active ingredient. What should a comprehensive cleaning validation protocol
include?"

o Troubleshooting Steps: Cleaning validation must provide documented evidence that your
cleaning procedure consistently removes residues to predetermined acceptable levels. This
includes not just the active pharmaceutical ingredient (API), but also cleaning agents and
microbial residues.

Experimental Protocol: Key Steps for Cleaning Validation

o Develop a Cleaning Validation Protocol: This is a written plan that outlines the entire
validation study.[12] It should include:

The objective of the validation.

» Responsibilities of personnel.

» Description of the equipment to be cleaned.

» The cleaning procedure to be validated, including cleaning agents, their concentrations,
and cleaning parameters (e.g., time, temperature).[2]

» The sampling plan and rationale for sampling locations.

» The analytical methods used.[12]

The acceptance criteria.[12]

o Determine the "Worst-Case" Product: To make validation more efficient, you can validate a
cleaning procedure for a "worst-case" product. This is typically the product that is most
difficult to clean (e.g., least soluble) or has the lowest therapeutic dose (leading to stricter
acceptance limits).[2][12]

o Establish Acceptance Criteria: Scientifically justified acceptance criteria must be set for
potential residues. This includes:
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» API Residue: Often based on a fraction of the therapeutic dose of the previous product
appearing in the maximum daily dose of the next product.

» Cleaning Agent Residue: Based on the toxicity of the cleaning agent. The composition
of the detergent should be known.[13]

= Microbial Residue: Limits for total microbial count and specific objectionable organisms.

o Execute the Protocol: Perform the cleaning procedure as written.
o Sampling: Collect samples immediately after cleaning. Common methods include:

= Swab Sampling: A direct surface sampling method used for areas that are difficult to
clean. The recovery of the swabbing method must be validated.

» Rinse Sampling: Used for large surface areas or parts of the system that cannot be
easily swabbed (e.g., pipes). The recovery of the rinse method should also be
established.[2]

o Analytical Testing: Analyze the samples using a validated analytical method that is
sensitive enough to detect residues at or below the acceptance limit.[2]

o Prepare the Final Report: The report should summarize the results, compare them against
the acceptance criteria, and conclude whether the cleaning procedure is validated. Any
deviations during the validation study must be documented and investigated.

Issue 3: Inadequate Employee Training Program

e You asked: "Our training records are complete, but an auditor noted that there's no proof our
training is effective. How can we address this?"

e Troubleshooting Steps: Simply documenting that an employee has attended a training
session is not enough. You must be able to demonstrate that the training has been effective
and that the employee has understood the material and can perform their duties correctly.

Protocol for Assessing Training Effectiveness
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o Define Training Objectives: For each training module, clearly define what the employee
should know or be able to do after the training.

o Incorporate Assessment into Training:

» Knowledge-Based Assessment: For GMP principles or SOPs, use written quizzes or
tests at the end of the training session. A passing score should be required.

» Skill-Based Assessment: For hands-on procedures (e.g., gowning, operating a piece of
equipment), an on-the-job assessment by a qualified supervisor is necessary. This
should be documented on a checklist.

o Post-Training Monitoring:

» Observation: Supervisors should periodically observe employees performing tasks for
which they have been trained to ensure they are adhering to the correct procedures.

» Performance Metrics: Track relevant performance metrics. For example, if training was
conducted to reduce documentation errors, monitor the rate of such errors before and
after the training.

o Periodic Re-evaluation:
» Refresher Training: Schedule periodic refresher training on critical GMP topics.

» Competency Assessment: Conduct periodic competency assessments to ensure skills
and knowledge are retained.

o Link to CAPA System: If a deviation or error is attributed to insufficient training, this should
trigger a review of the relevant training program as part of the CAPA.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Training Conducted
(SOPs, GMP, etc.)

Immediate Assessment
On-the-Job Observation Written Quiz / Test

Pass / Fail?

Pass

Long-Term Monitoring
Supervisor Observation
@eview of Trainin@

Performance KPIs
(e.g., Error Rates)

Click to download full resolution via product page

Caption: A logical workflow for evaluating the effectiveness of a GMP training program.
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Data Presentation

Summary of Common FDA 483 Observations (2023)

The following table summarizes findings from an analysis of 1983 observations from FDA Form
483s issued in 2023, highlighting areas with significant compliance challenges.[14][15][16][17]

Percentage of

Key Areas of

Rank CFR Subpart Description Total
. Concern
Observations
Incomplete batch
records,
Records and ]
1 Subpart J 20.2% inadequate
Reports .
deviation
investigations.
Lack of written
Production and procedures,
2 Subpart F 17.2% )
Process Controls failure to follow
procedures.
Scientifically
unsound lab
Laboratory
3 Subpart | 16.4% controls,
Controls )
inadequate OOS
investigations.
Poor equipment
4 Subpart D Equipment 12.7% cleaning and
maintenance.
Control of Inadequate
Components and testing and
5 Subpart E Drug Product 10.1% handling of
Containers and incoming
Closures materials.
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This data indicates that over half (53.8%) of all observations fall within Records/Reports,

Production/Process Controls, and Laboratory Controls, making these critical areas for
compliance focus.[14][15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [GMP Audit Remediation & Troubleshooting Center].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b573714#gmp-audit-findings-and-how-to-address-
them]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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